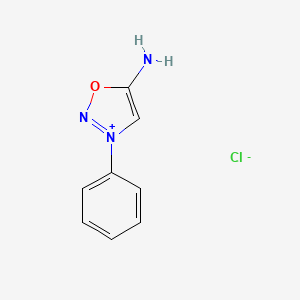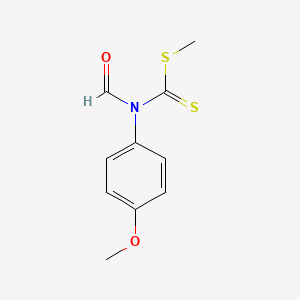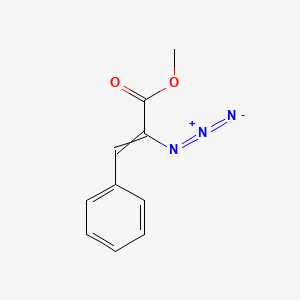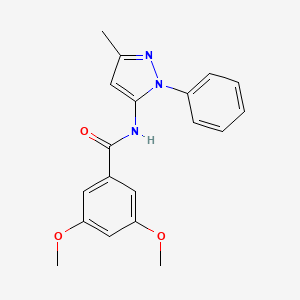
Methyl 2-azido-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2 It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-3-phenylprop-2-enoate typically involves the reaction of methyl 3-phenylprop-2-enoate with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as acetic acid and ethanol, at low temperatures to ensure the formation of the desired azido compound . The reaction conditions are optimized to favor the addition of the azido group at the desired position on the phenylprop-2-enoate moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials, maintaining precise reaction conditions, and implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed through the reduction of the azido group.
Triazoles: Formed through cycloaddition reactions with alkynes.
Scientific Research Applications
Methyl 2-azido-3-phenylprop-2-enoate has several applications in scientific research:
Biology: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate involves its ability to undergo various chemical transformations, leading to the formation of bioactive compounds. The azido group is highly reactive and can participate in cycloaddition reactions, forming triazoles that interact with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 2-azido-3-phenylprop-2-enoate can be compared with other azido compounds, such as:
- Methyl 2-azido-3-phenylpropanoate
- Methyl 2-azido-3-phenylbut-2-enoate
These compounds share the azido functional group but differ in their structural frameworks, leading to variations in their reactivity and applications.
Properties
CAS No. |
5256-71-3 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 2-azido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
HZPRAUOGOBIGGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)



![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)


![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)


![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

